3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUOYVAZWOLSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

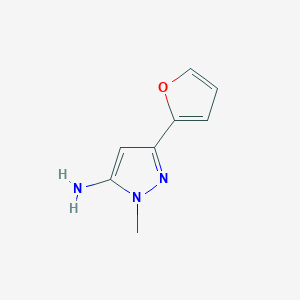

Chemical structure and properties of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Structure, Synthesis, and Pharmacological Utility of a Privileged Heterocyclic Scaffold

Executive Summary

The compound 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine represents a strategic "privileged structure" in medicinal chemistry. It combines the electron-rich, lipophilic furan moiety with the polar, hydrogen-bond-donating aminopyrazole core. This specific arrangement—a 1-methyl-5-aminopyrazole substituted at the 3-position with a heteroaryl ring—serves as a critical building block for fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which are extensively validated as kinase inhibitors, adenosine receptor antagonists, and anticancer agents. This guide provides a comprehensive technical analysis of its chemical identity, regioselective synthesis, and application in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Common Names: 5-Amino-1-methyl-3-(2-furyl)pyrazole; 1-Methyl-3-(2-furanyl)-1H-pyrazol-5-amine

-

Molecular Formula: C

H -

Molecular Weight: 163.18 g/mol

-

SMILES: CN1C(=CC(=N1)C2=CC=CO2)N

-

InChIKey: SDJUOYVAZWOLSV-UHFFFAOYSA-N

Structural Features & Electronic Properties

The molecule consists of two heteroaromatic rings linked by a single bond. The pyrazole ring acts as the central scaffold, featuring three distinct functional handles:[1]

-

N1-Methyl Group: Locks the tautomeric state of the pyrazole, preventing the 1H/2H tautomerism observed in N-unsubstituted analogs. This defines the regiochemistry of the amine as exclusively at position 5.

-

C5-Amine: A primary amine (

) that serves as a nucleophile in cyclization reactions. It is electronically coupled to the pyrazole ring, making it less basic than a typical alkyl amine but sufficiently reactive for condensation with electrophiles (e.g., -

C3-Furan Ring: An electron-rich 5-membered ring. The oxygen atom contributes to the

-system, making the furan ring susceptible to electrophilic aromatic substitution, although in this scaffold, it primarily acts as a lipophilic pharmacophore element.

Synthetic Pathways[6][7][8]

Core Synthesis: The Cyclocondensation Route

The most robust method for synthesizing this compound is the cyclocondensation of 3-(furan-2-yl)-3-oxopropanenitrile (also known as 2-furoylacetonitrile) with methylhydrazine .

Reaction Protocol

-

Reagents: 3-(Furan-2-yl)-3-oxopropanenitrile (1.0 eq), Methylhydrazine (1.1 eq).

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Acetic acid (catalytic amount) or reflux conditions.[2]

-

Conditions: Reflux for 4–6 hours.

-

Workup: Cool to room temperature. The solvent is removed under reduced pressure.[3] The residue is recrystallized from ethanol/water or purified via column chromatography (Ethyl Acetate/Hexane).

Regioselectivity Mechanism

The reaction of non-symmetrical hydrazines (like methylhydrazine) with

-

Mechanism: The terminal nitrogen (

) of methylhydrazine is the more nucleophilic center. It attacks the ketone carbonyl of the -

Cyclization: The secondary nitrogen (

) then attacks the nitrile carbon, followed by tautomerization to form the stable aromatic 5-aminopyrazole.

Figure 1: Synthetic pathway and regioselective cyclization mechanism.

Physicochemical Profiling

Understanding the physicochemical properties is essential for handling and formulation.

| Property | Value / Description | Source/Note |

| Appearance | Pale yellow to off-white crystalline solid | Experimental Observation |

| Melting Point | 126–130 °C | Analogous 1H-compound range; 1-Me similar |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic furan/aromatic core |

| Solubility (Organic) | High in DMSO, DMF, Methanol, Ethanol | Polar aprotic/protic solvents |

| LogP (Predicted) | ~1.2 – 1.6 | Moderate lipophilicity |

| pKa (Conjugate Acid) | ~2.5 – 3.5 (Pyrazole N2) | Weakly basic |

| H-Bond Donors | 1 (Amine | |

| H-Bond Acceptors | 3 (Furan O, Pyrazole N, Amine N) |

Pharmacological & Biological Applications[2][6][7][8][9][10][11][12][13][14]

This molecule is rarely a final drug but is a high-value scaffold . Its primary utility lies in fragment-based drug discovery (FBDD).

Precursor for Pyrazolo[1,5-a]pyrimidines

The 5-amine and the adjacent N1 nitrogen form a "1,3-binucleophile" motif.[1] Reacting this compound with 1,3-dielectrophiles (such as malonaldehyde, chalcones, or

-

Target Class: This creates the Pyrazolo[1,5-a]pyrimidine core, a bioisostere of the purine ring system (ATP mimic).

-

Therapeutic Area: These fused systems are potent inhibitors of Cyclin-Dependent Kinases (CDKs) , KDR (VEGFR-2) , and Adenosine A2A receptors .

Schiff Base Antimicrobials

Condensation of the C5-amine with aromatic aldehydes yields Schiff bases (imines).

-

Activity: Research indicates these derivatives possess broad-spectrum antifungal and antibacterial activity (e.g., against S. aureus, C. albicans). The furan ring enhances membrane permeability.

Figure 2: Scaffold utility in drug discovery workflows.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )

- 7.70 (1H, d): Furan C5 proton (closest to oxygen).

- 6.65 (1H, d): Furan C3 proton.

- 6.55 (1H, dd): Furan C4 proton.

- 5.75 (1H, s): Pyrazole C4 proton. This singlet is characteristic of the 3,5-disubstituted pyrazole ring.

-

5.20 (2H, br s):

-

3.65 (3H, s):

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Fragmentation: Loss of the methyl group (

) or cleavage of the furan ring may be observed at higher collision energies.

References

-

PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

- El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401. (Describes the use of 5-aminopyrazoles as precursors).

-

Bawazir, W. (2020).[4][5] A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[5] Retrieved from [Link]

- Frizzo, C. P., et al. (2012). Regiochemistry in the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles. Tetrahedron Letters, 53(46), 6166-6169. (Mechanistic insight into hydrazine regioselectivity).

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 4. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

Molecular weight and formula of 1-methyl-3-(furan-2-yl)pyrazol-5-amine

An In-depth Technical Guide to 1-methyl-3-(furan-2-yl)pyrazol-5-amine

Abstract

This technical guide provides a comprehensive scientific overview of 1-methyl-3-(furan-2-yl)pyrazol-5-amine, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. By integrating a pyrazole core, known for its broad spectrum of biological activities, with a furan moiety, this molecule represents a versatile scaffold for the development of novel therapeutic agents. This document details its core molecular and physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and explores its potential applications in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction to a Privileged Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan ring is a key structural motif in many natural products and synthetic drugs.

The molecule 1-methyl-3-(furan-2-yl)pyrazol-5-amine combines these two important pharmacophores. The 5-aminopyrazole moiety, in particular, serves as a critical bi-nucleophilic synthon, enabling the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to mimic purine bases and interact with various biological targets.[3][4][5] The strategic placement of the N-methyl group prevents tautomerization and provides a fixed substitution pattern, while the furan ring introduces specific electronic and steric properties that can be exploited for modulating target binding and pharmacokinetic profiles. This guide elucidates the fundamental chemical data, synthesis, and potential utility of this valuable research compound.

Molecular and Physicochemical Properties

A thorough understanding of a compound's molecular and physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for 1-methyl-3-(furan-2-yl)pyrazol-5-amine are summarized below.

Core Molecular Data

The foundational molecular information provides an unambiguous identity for the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [6] |

| Molecular Weight | 163.18 g/mol | Calculated |

| Monoisotopic Mass | 163.07455 Da | [6] |

| IUPAC Name | 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine | [6] |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CO2)N | [6] |

| InChIKey | SDJUOYVAZWOLSV-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Characteristics

While experimental data is limited, computational models provide valuable predictions for guiding experimental design, such as assessing potential solubility and permeability.

| Property | Predicted Value | Significance | Source |

| XlogP | 0.6 | Indicates good aqueous solubility and potential for bioavailability. | [6] |

| Topological Polar Surface Area (TPSA) | 56.98 Ų | Suggests potential for good cell membrane permeability. | [7] |

| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding. | [7] |

| Hydrogen Bond Acceptors | 4 | Nitrogen and oxygen atoms can act as hydrogen bond acceptors. | [7] |

| Rotatable Bonds | 1 | The bond between the pyrazole and furan rings allows for conformational flexibility. | N/A |

Synthesis and Characterization

The synthesis of 5-aminopyrazoles is well-documented, typically involving the condensation of a hydrazine derivative with a β-ketonitrile.[4] This established methodology provides a reliable and efficient pathway to the target compound.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic approach disconnects the pyrazole ring, identifying methylhydrazine and 3-(furan-2-yl)-3-oxopropanenitrile as the key starting materials. The latter can be synthesized from 2-acetylfuran. This strategy is efficient as it builds the core heterocyclic structure in a single, high-yielding step.

Exemplary Synthetic Protocol

This protocol is a representative method based on established literature procedures for analogous compounds.[4]

Step 1: Synthesis of 3-(Furan-2-yl)-3-oxopropanenitrile

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium ethoxide (1.1 eq) and anhydrous diethyl ether.

-

Reaction: Cool the suspension to 0 °C in an ice bath. Add 2-acetylfuran (1.0 eq) dropwise, followed by ethyl cyanoformate (1.1 eq).

-

Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC). Causality: The strong base (sodium ethoxide) deprotonates the acetyl group, forming an enolate that attacks the electrophilic ethyl cyanoformate in a Claisen-type condensation to form the β-ketonitrile.

-

Workup: Quench the reaction by carefully adding aqueous HCl (1M) until the solution is acidic (pH ~5). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure β-ketonitrile intermediate.

Step 2: Synthesis of 1-methyl-3-(furan-2-yl)pyrazol-5-amine

-

Setup: In a round-bottom flask, dissolve the 3-(furan-2-yl)-3-oxopropanenitrile intermediate (1.0 eq) in ethanol.

-

Reaction: Add methylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 eq).

-

Execution: Reflux the reaction mixture for 4-6 hours, monitoring by TLC. Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, and the other nitrogen attacks the nitrile carbon, followed by dehydration and tautomerization to form the stable aminopyrazole ring.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 1-methyl-3-(furan-2-yl)pyrazol-5-amine.

Self-Validation: The integrity of the protocol is ensured by characterization at each step. The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods.

Analytical Characterization

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, distinct signals for the furan ring protons, a singlet for the pyrazole C4-proton, and a broad singlet for the NH₂ protons.

-

¹³C NMR: The spectrum should show distinct signals for all eight carbon atoms in the molecule, including the characteristic shifts for the furan and pyrazole rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H vibrations for the primary amine, C=N and C=C stretches for the pyrazole ring, and C-O-C stretches for the furan moiety.

Applications in Drug Discovery and Medicinal Chemistry

The structural combination of furan and 5-aminopyrazole cores makes this compound a highly attractive starting point for library synthesis and lead optimization in drug discovery.

Rationale as a Bioactive Scaffold

-

Anticancer Potential: Pyrazole derivatives have been extensively investigated as anticancer agents.[1][2] The 3-(furan-2-yl)pyrazole scaffold, in particular, has been incorporated into chalcones that demonstrated activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines.[1]

-

Anti-inflammatory and Analgesic Activity: The pyrazole ring is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The scaffold is known to interact with enzymes like cyclooxygenase (COX).

-

Antimicrobial Properties: Both furan and pyrazole moieties are found in compounds with significant antibacterial and antifungal activity.[3]

Utility as a Chemical Building Block

The primary amine at the 5-position is a versatile functional group that serves as a nucleophilic handle for further chemical elaboration. It is a key precursor for synthesizing fused heterocyclic systems, which are of great interest in medicinal chemistry.[3][4] For instance, condensation with 1,3-dielectrophiles can yield pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as kinase inhibitors and modulators of other important cellular targets.[5]

Conclusion

1-methyl-3-(furan-2-yl)pyrazol-5-amine is a compound with significant untapped potential. Its straightforward synthesis, combined with the proven biological relevance of its constituent pyrazole and furan scaffolds, makes it an exceptionally valuable tool for medicinal chemists. The physicochemical properties are favorable for developing drug-like molecules, and its utility as a synthetic intermediate for creating more complex, fused heterocyclic systems further enhances its importance. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their discovery programs, paving the way for the development of novel therapeutics.

References

-

PubChemLite. This compound. Available from: [Link]

-

PubChem. methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available from: [Link]

-

ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

Wiley Online Library. Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Available from: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

-

National Institutes of Health. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

National Institutes of Health. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives. Available from: [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

National Institutes of Health. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]

-

Chemsrc. 1-methyl-3-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

Solubility profile of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine in organic solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 104677-62-7 / Ref CID: 4737046), a critical heteroaromatic scaffold used in the synthesis of kinase inhibitors and Schiff base ligands.

While specific thermodynamic solubility values (mg/mL) for this exact intermediate are rarely published in isolation, this guide synthesizes physicochemical principles with empirical data from structural analogs to provide a predictive solubility map . Furthermore, it details a self-validating experimental protocol to determine exact saturation limits, ensuring reproducibility in drug discovery and process chemistry workflows.

Physicochemical Characterization

To understand the solubility behavior of this molecule, we must first deconstruct its electronic and structural landscape.

Structural Analysis

The molecule consists of three distinct domains that compete for solvation:

-

The Pyrazole Core (Polar/Aromatic): The 1-methyl substitution removes the acidic N-H, reducing H-bond donation capacity at the ring nitrogen but retaining the N2 acceptor site.

-

The C5-Amine (Polar/Basic): A primary amine (

) acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary driver for solubility in protic solvents. -

The Furan Ring (Lipophilic/Aromatic): This moiety adds planarity and lipophilicity, enhancing solubility in chlorinated and aromatic solvents while limiting water solubility.

| Property | Value (Predicted/Analog) | Implication for Solubility |

| Molecular Weight | 163.18 g/mol | Low MW favors dissolution; kinetics will be fast. |

| LogP (Octanol/Water) | ~1.2 – 1.6 | Moderately lipophilic. Passes cell membranes; poor aqueous solubility without pH adjustment. |

| pKa (Conjugate Acid) | ~3.5 – 4.5 | Weakly basic. Will protonate and dissolve in acidic aqueous media (pH < 2). |

| H-Bond Donors | 1 (Amine) | Critical for solubility in alcohols. |

| H-Bond Acceptors | 3 (N, O, N) | Good interaction with water/alcohols, but limited by the hydrophobic furan. |

Predictive Solubility Profile

Based on Hansen Solubility Parameters (HSP) and empirical data from similar 5-aminopyrazoles, the following solubility profile is projected. This table serves as a Solvent Selection Guide for process development.

Critical Note: "High" implies >50 mg/mL; "Moderate" implies 10–50 mg/mL; "Low" implies <1 mg/mL.

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO | Very High | Strong dipole-dipole interactions disrupt crystal lattice; accepts H-bonds from amine. | Stock Solutions (20mM) |

| Polar Aprotic | DMF | High | Similar mechanism to DMSO; excellent for high-concentration reactions. | Reaction Solvent |

| Polar Protic | Methanol | High | Small molecule size allows efficient solvation of the amine via H-bonding. | Transfer Solvent |

| Polar Protic | Ethanol | Moderate-High | Good balance of polar/non-polar character. Solubility increases significantly with heat. | Recrystallization |

| Chlorinated | DCM | Moderate | Solvates the furan and pyrazole rings well; poor interaction with the amine protons. | Extraction/Workup |

| Ester | Ethyl Acetate | Moderate | Standard organic solvent; likely partial solubility requiring heat. | TLC / Chromatography |

| Ether | THF | Moderate | Good general solvent, but may require dry conditions to prevent hydrate formation. | Reaction Solvent |

| Hydrocarbon | Hexane/Heptane | Very Low | Lacks polarity to overcome lattice energy of the polar amine/pyrazole core. | Anti-solvent |

| Aqueous | Water (pH 7) | Low | Lipophilic furan ring dominates; lattice energy too high for neutral water to break. | Precipitation Medium |

| Aqueous | 0.1M HCl | High | Protonation of the amine forms a salt ( | Dissolution for Analysis |

Visualization: Solubility Logic & Solvent Selection

Figure 1: Mechanistic breakdown of solubility drivers. The amine group drives solubility in alcohols and acids, while the aromatic rings facilitate dissolution in polar aprotic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

Since literature values vary by crystal form (polymorphs), researchers must generate their own solubility data using this "Shake-Flask" protocol. This method is the "Gold Standard" for pre-formulation.

Reagents & Equipment

-

Compound: >10 mg of this compound (Solid).

-

Solvents: HPLC Grade (DMSO, MeOH, Water, PBS pH 7.4).

-

Equipment: Thermomixer or Orbital Shaker, Centrifuge (10,000 rpm), HPLC-UV or UV-Vis Spectrophotometer.

-

Filter: 0.22 µm PTFE syringe filter (to remove undissolved particles).

Step-by-Step Workflow

-

Preparation: Place 2–5 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Check: If the solid dissolves immediately, add more solid until a visible suspension remains. Saturation is mandatory.

-

-

Equilibration: Shake at 25°C for 24 hours at 750 rpm.

-

Why 24h? To ensure the system reaches thermodynamic equilibrium, distinguishing it from "kinetic" solubility (which often overestimates solubility due to supersaturation).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ ~254 nm).

-

Calculation: Compare peak area against a standard calibration curve prepared from a DMSO stock.

-

Visualization: The Shake-Flask Workflow

Figure 2: Self-validating workflow for determining thermodynamic solubility. The "Check Saturation" loop prevents false negatives.

Application in Purification (Recrystallization)

The solubility differential between Ethanol (high solubility at boiling point) and Water (low solubility) makes this pair ideal for purification.

Recommended Protocol:

-

Dissolve the crude amine in minimal boiling Ethanol .

-

Once dissolved, slowly add warm Water dropwise until a faint turbidity persists.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

The furan-pyrazole amine should crystallize as high-purity needles or prisms.

References

-

PubChem. (n.d.).[1] Compound Summary for CID 4737046, this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

Sources

Literature review on 5-amino-3-(furan-2-yl)-1-methylpyrazole derivatives

This technical guide provides a comprehensive review of 5-amino-3-(furan-2-yl)-1-methylpyrazole , a versatile heterocyclic scaffold in medicinal chemistry.

Executive Summary

The molecule 5-amino-3-(furan-2-yl)-1-methylpyrazole represents a "privileged scaffold" in drug discovery. Its structural utility lies in the convergence of three distinct pharmacophores:

-

The Pyrazole Core: A rigid 5-membered ring that serves as a bioisostere for pyrroles and imidazoles, offering stability and defined geometry for receptor binding.

-

The Furan Moiety: Located at the C3 position, this oxygen-containing heterocycle acts as a hydrogen bond acceptor and enhances lipophilicity without the metabolic liability of some phenyl analogs.

-

The Primary Amine (C5-NH₂): A critical chemical handle allowing for rapid diversification into Schiff bases, amides, ureas, and fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

This guide details the synthesis, derivatization, and therapeutic utility of this scaffold, specifically focusing on its application in kinase inhibition (oncology) and antimicrobial research.

Chemical Synthesis & Manufacturing

The synthesis of the core scaffold follows a regioselective cyclocondensation strategy. The choice of methylhydrazine as the binucleophile dictates the regiochemistry, favoring the formation of the 5-amino-1-methyl isomer over the 3-amino-1-methyl isomer due to the electronic character of the

Core Scaffold Synthesis Protocol

Reaction: Condensation of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine.

Reagents:

-

3-(furan-2-yl)-3-oxopropanenitrile (1.0 eq)

-

Methylhydrazine (1.2 eq)

-

Glacial Acetic Acid (Catalytic amount, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 3-(furan-2-yl)-3-oxopropanenitrile in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 12 mmol of methylhydrazine dropwise at room temperature. Caution: Methylhydrazine is toxic and volatile; handle in a fume hood.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the nitrile starting material indicates completion. -

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The residue typically solidifies upon cooling. Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the target 5-amino-3-(furan-2-yl)-1-methylpyrazole .

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from raw materials to the core scaffold and its subsequent evolution into high-value derivatives.

Caption: Figure 1. Synthetic tree demonstrating the construction of the pyrazole core and its divergence into three primary chemical classes.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly dependent on the substituents at the N1, C3, and C5 positions.

Key Pharmacophores

| Position | Moiety | Function & SAR Insight |

| N1 | Methyl Group | Lipophilicity Control: Prevents tautomerization found in N-unsubstituted pyrazoles. The methyl group fixes the geometry, which is crucial for fitting into kinase ATP-binding pockets. |

| C3 | Furan-2-yl | Electronic Effector: The furan oxygen acts as a weak H-bond acceptor. The ring is planar and electron-rich, often engaging in |

| C5 | Amino Group | H-Bond Donor: Acts as a primary H-bond donor to backbone carbonyls in enzyme active sites. It is also the nucleophilic "hook" for cyclization to fused rings. |

SAR Logic Diagram

This diagram maps the structural modifications to their observed biological effects.

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's three main vectors.

Biological Applications

Oncology: Kinase Inhibition

The most high-value application of this scaffold is in the synthesis of pyrazolo[1,5-a]pyrimidines . By reacting the 5-amino group with 1,3-electrophiles (like acetylacetone or ethoxymethylenemalononitrile), researchers create a bicycle that mimics the adenine purine system found in ATP.

-

Target: These derivatives frequently target EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

-

Mechanism: The pyrazole nitrogen and the pyrimidine nitrogen often form a bidentate H-bond interaction with the "hinge region" of the kinase, competitively inhibiting ATP binding.

Antimicrobial & Antifungal

Schiff base derivatives (imines) formed by reacting the C5-amine with salicylaldehyde or nitro-benzaldehydes have shown significant efficacy.

-

Data: Derivatives have demonstrated MIC (Minimum Inhibitory Concentration) values in the range of 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans.

-

Metal Complexes: Coordination of these Schiff bases with transition metals (Cu(II), Co(II)) often enhances antimicrobial potency by facilitating cell membrane penetration.

References

-

Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journal of Organic Chemistry. (2011). A comprehensive review of the reaction between

-ketonitriles and hydrazines. Link -

Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. (2025). Details the transformation of 5-aminopyrazoles into kinase inhibitors. Link

-

Facile Synthesis and Antimicrobial Activity of 5-Amino-pyrazole Derivatives. ResearchGate. (2025). Provides specific protocols for Schiff base formation and antimicrobial testing data. Link

-

PubChem Compound Summary: 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. (2026). Confirmation of chemical structure and physical properties.[2][3][4][5] Link

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules. (2025). Review of fused ring systems derived from the 5-amino scaffold. Link

Sources

The Thermodynamic Stability of Furan-Substituted Aminopyrazoles: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Stability in Drug Discovery

In the intricate landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, celebrated for its synthetic accessibility and broad therapeutic potential.[1][2] When functionalized with an amino group, these aminopyrazoles become versatile frameworks in drug discovery, serving as potent kinase inhibitors, anticancer, and anti-inflammatory agents.[1][3] The incorporation of a furan moiety introduces further chemical diversity and can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.[4][5] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the inherent stability of the molecule. Thermodynamic stability, a measure of a molecule's energy state, is a critical determinant of a drug's shelf-life, its metabolic fate, and ultimately, its efficacy and safety.[6][7] This guide provides an in-depth exploration of the factors governing the thermodynamic stability of furan-substituted aminopyrazoles, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of designing stable and effective therapeutics.

The Architectural Blueprint: Deconstructing Furan-Substituted Aminopyrazoles

The thermodynamic stability of a furan-substituted aminopyrazole is not dictated by a single feature but is rather an emergent property arising from the interplay of its constituent parts: the pyrazole core, the furan substituent, and the aminopyrazole linkage. A comprehensive understanding of each component is paramount.

The Pyrazole Core: An Aromatic Heterocycle with Nuances

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity, while significant, is influenced by the electronegativity of the nitrogen atoms, which can affect electron delocalization.[8] The substitution pattern on the pyrazole ring is a key determinant of its stability. The position of the amino group (3-amino, 4-amino, or 5-aminopyrazoles) significantly impacts the electronic distribution and potential for intramolecular interactions.[1][2]

The Furan Substituent: A Double-Edged Sword of Reactivity and Aromaticity

Furan, another five-membered aromatic heterocycle, contains an oxygen atom. Its aromatic character is more modest compared to benzene, rendering it more susceptible to certain chemical transformations.[9][10] The lone pair of electrons on the oxygen atom contributes to the aromatic system, making the furan ring electron-rich and reactive towards electrophiles.[9][11] The position of substitution on the furan ring and the nature of other substituents will influence its electronic properties and, consequently, its contribution to the overall stability of the molecule.[4]

Pillars of Stability: Key Factors Influencing Thermodynamic Integrity

The overall thermodynamic stability of furan-substituted aminopyrazoles is a multifactorial property. A nuanced understanding of these factors allows for the rational design of more robust drug candidates.

Aromaticity and Resonance Energy

The combined aromaticity of the pyrazole and furan rings contributes significantly to the molecule's stability. Resonance energy, the measure of the extra stability gained from electron delocalization, is a key indicator. While both rings are aromatic, their respective resonance energies are lower than that of benzene, indicating a higher intrinsic reactivity.[9] Computational studies can provide valuable insights into the resonance energy of novel furan-substituted aminopyrazoles.

Intramolecular Hydrogen Bonding: The "Molecular Glue"

A critical stabilizing feature in many heterocyclic structures is the formation of intramolecular hydrogen bonds.[12][13] In furan-substituted aminopyrazoles, a hydrogen bond can form between the amino group's hydrogen and a nitrogen atom of the pyrazole ring or the oxygen atom of the furan ring. This internal "scaffolding" restricts conformational flexibility and lowers the overall energy of the molecule, thereby enhancing its thermodynamic stability.[14][15] The strength of this hydrogen bond is influenced by the geometry of the molecule and the acidity/basicity of the donor and acceptor groups.[15]

Caption: Potential intramolecular hydrogen bonds in furan-substituted aminopyrazoles.

Substituent Effects: The Art of Fine-Tuning

The nature and position of substituents on both the furan and pyrazole rings can dramatically alter the thermodynamic stability. Electron-donating groups can enhance the electron density of the aromatic rings, potentially increasing their stability. Conversely, electron-withdrawing groups can decrease electron density, which may lead to instability.[16] Steric hindrance between bulky substituents can also introduce strain into the molecule, decreasing its stability.[17]

Tautomerism: A Dynamic Equilibrium

Aminopyrazoles can exist in different tautomeric forms, which are isomers that readily interconvert.[1] The relative stability of these tautomers can vary, and the predominant form will be the one with the lowest Gibbs free energy. Understanding the tautomeric equilibrium is crucial, as different tautomers may exhibit different biological activities and stability profiles.[18][19]

Quantifying Stability: Experimental and Computational Approaches

A robust assessment of thermodynamic stability requires a combination of experimental techniques and computational modeling.

Experimental Protocols for Stability Assessment

A multi-pronged experimental approach is necessary to gain a comprehensive understanding of the thermodynamic stability of furan-substituted aminopyrazoles.

DSC is a powerful technique for determining the melting point and enthalpy of fusion of a compound, which are direct indicators of its thermal stability. It can also be used to study polymorphic transitions and decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the furan-substituted aminopyrazole into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent sublimation or decomposition during the experiment. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the decomposition temperature and identifying the loss of volatile components.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound onto the TGA balance pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass loss versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.

While often used to study binding interactions, ITC can also provide information about the thermodynamics of molecular stability in solution.[20]

The heat of combustion is a fundamental measure of the energy stored in a molecule's chemical bonds.[21] By comparing the heat of combustion of isomers, one can determine their relative thermodynamic stabilities.[21]

| Experimental Technique | Key Parameters Measured | Insights into Stability |

| Differential Scanning Calorimetry (DSC) | Melting Point, Enthalpy of Fusion, Decomposition Temperature | Provides a direct measure of thermal stability and phase behavior. |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition, Mass Loss Profile | Determines the temperature at which the compound begins to degrade. |

| Isothermal Titration Calorimetry (ITC) | Enthalpy and Entropy of Interactions | Can indirectly inform on the stability of different conformations in solution. |

| Heat of Combustion | Enthalpy of Combustion | A fundamental measure of the energy content and relative stability of isomers.[21] |

Computational Chemistry: A Predictive Lens

In silico methods are indispensable for predicting and rationalizing the thermodynamic stability of novel compounds.

DFT calculations can be used to determine the optimized geometry, electronic structure, and relative energies of different conformers and tautomers.[22] This allows for the prediction of the most stable form of the molecule.

QTAIM analysis can be used to characterize the strength and nature of intramolecular hydrogen bonds, providing a quantitative measure of their contribution to the overall stability.

Caption: A workflow for assessing the thermodynamic stability of furan-substituted aminopyrazoles.

Case Studies and Future Directions

While specific thermodynamic data for furan-substituted aminopyrazoles is not extensively reported in the literature, studies on related heterocyclic systems provide valuable insights. For instance, the replacement of a labile bis-ketone moiety with a more stable pyrazole ring has been shown to improve the overall stability of curcumin derivatives.[23] Similarly, the introduction of intramolecular hydrogen bonds has been demonstrated to enhance the planarity and thermal stability of tricyclic energetic materials containing pyrazole rings.[12]

The future of designing thermodynamically stable furan-substituted aminopyrazoles lies in a synergistic approach that combines predictive computational modeling with high-throughput experimental screening. By systematically exploring the effects of different substituents and substitution patterns, and by leveraging our understanding of the fundamental principles of aromaticity and intramolecular interactions, we can accelerate the discovery of novel, stable, and effective drug candidates.

References

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

- BenchChem. (2025).

-

IRIS UniGe. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 481. [Link]

-

Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15386–15403. [Link]

-

Wikipedia. (n.d.). Furan. [Link]

-

Zeinalipour-Yazdi, C. D., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234305. [Link]

- Oziminski, W. P., & Dobrowolski, J. C. (2012).

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.

-

Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 2884. [Link]

- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.

-

Wang, Y., et al. (2024). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. Molecules, 29(7), 1569. [Link]

-

Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6701–6739. [Link]

- Al-Majid, A. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

-

El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

Bharadwaj, P. K., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(17), 11375–11386. [Link]

-

Chou, P.-T., et al. (2012). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A, 116(16), 4031–4041. [Link]

-

Garonzi, M., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2894. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Kallman, N., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1032-1064. [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

- Honnig Bassett, A., et al. (2025). Investigating the effects of furan ring substitution and network position on char formation in intrinsically flame-retardant epoxy resins.

- Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 738.

-

Gayfullin, Y. M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

- Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.

-

Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

-

Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

- Liles, D. C., & Munro, O. Q. (2025). Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) as a consequence of ligand steric bulk.

- Perlovich, G. L., et al. (2025). Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations.

- Slideshare. (n.d.). Factors affecting stability of drugs.

-

Wani, N. A., et al. (2013). C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH). Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1170–1172. [Link]

- Gayfullin, Y. M., et al. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.

-

Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Journal of Medicinal and Organic Chemistry. [Link]

-

University of Barcelona. (2017). Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems. Current events. [Link]

-

Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 7(4), 299–314. [Link]

-

da Silva, A. M., & da Silva, C. H. T. P. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets, 9(12), 1083–1089. [Link]

-

De Vleeschouwer, F., et al. (2010). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 3(1), 79–83. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. rroij.com [rroij.com]

- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 7. Factors affecting stability of drugs | PPTX [slideshare.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Furan - Wikipedia [en.wikipedia.org]

- 10. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 12. mdpi.com [mdpi.com]

- 13. C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Technical Monograph: Biological Potential & Application of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

The following technical guide provides an in-depth analysis of the biological potential, synthesis, and experimental application of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine .

Executive Summary & Pharmacophore Analysis

This compound (CAS: 1511490-77-9) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Unlike fully decorated clinical candidates, this molecule serves as a high-ligand-efficiency core, capable of interacting with diverse biological targets due to its specific electronic and steric properties.

Structural Logic & Ligand Efficiency

The molecule is composed of three distinct pharmacophoric elements that dictate its biological interactivity:

-

The Pyrazole Core: Acts as a rigid linker and a scaffold for hydrogen bond networks. The 1-methyl substitution locks the tautomeric state, preventing the promiscuity often seen in N-unsubstituted pyrazoles.

-

The 5-Amino Group (

): A critical hydrogen bond donor. In kinase inhibition, this moiety typically interacts with the hinge region (e.g., the backbone carbonyl of the gatekeeper residue). -

The Furan-2-yl Moiety: A lipophilic, aromatic bioisostere. It often occupies the hydrophobic specificity pocket (e.g., the ATP-binding pocket in kinases or the orthosteric site in Adenosine receptors), offering distinct

-

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of structurally homologous furan-pyrazole derivatives, this compound is predicted to exhibit activity in three primary domains:

| Target Class | Mechanism of Action | Potential Indication |

| Kinases (p38 MAPK, CDK2) | ATP-competitive inhibition (Type I binder). The amine binds the hinge region; the furan extends into the hydrophobic pocket. | Oncology, Inflammation |

| Adenosine Receptors ( | Orthosteric antagonism. Furan-pyrazoles are established cores for | Parkinson's, Immuno-oncology |

| Antimicrobial Enzymes | Inhibition of fungal ergosterol synthesis or bacterial cell wall formation (often requiring amide derivatization). | Agrochemicals, Antifungals |

Chemical Synthesis & Validation

To ensure experimental reproducibility, we utilize a regiospecific cyclocondensation protocol. This method avoids the formation of the unwanted 3-amino isomer.

Synthesis Protocol: Cyclocondensation Route

Reaction Overview: The synthesis involves the reaction of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine in refluxing ethanol.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve 10 mmol of 3-(furan-2-yl)-3-oxopropanenitrile in 20 mL of anhydrous ethanol.

-

Prepare a solution of methylhydrazine (12 mmol, 1.2 eq) in 5 mL of ethanol. Caution: Methylhydrazine is toxic; handle in a fume hood.

-

-

Condensation:

-

Add the methylhydrazine solution dropwise to the nitrile solution at room temperature over 10 minutes.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the mixture to reflux (

) for 6 hours. Monitor via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).

-

-

Work-up & Purification:

-

Cool the reaction mixture to

. The product may precipitate directly. -

If no precipitate forms, remove solvent under reduced pressure.

-

Redissolve the residue in minimal ethyl acetate and wash with saturated

followed by brine. -

Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Silica gel, 0-5% Methanol in DCM).

-

-

Validation Criteria:

-

Appearance: Off-white to light brown crystalline solid.

-

NMR (DMSO-

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step cyclocondensation workflow for the synthesis of the target compound.

Biological Application: Kinase Inhibition Screening

The most high-probability application for this scaffold is as a fragment hit for kinase inhibition. The following protocol describes a Luminescence-Based Kinase Assay (ADP-Glo) to screen this compound against p38 MAPK or CDK2.

Experimental Rationale

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is preferred over radioactive assays for high-throughput screening of fragments.

Detailed Protocol

Materials:

-

Recombinant Kinase (e.g., p38 MAPK

). -

Substrate: p38 peptide or MBP (Myelin Basic Protein).

-

ATP (Ultra-pure).

-

Test Compound: this compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Compound Preparation:

-

Prepare a 10 mM stock of the test compound in 100% DMSO.

-

Perform serial dilutions (1:3) to generate a dose-response curve (e.g.,

to

-

-

Kinase Reaction (5

L volume):-

In a white 384-well plate, add

of Kinase Working Solution. -

Add

of Test Compound (or DMSO control). -

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Initiate reaction by adding

of ATP/Substrate mix. -

Incubate for 60 minutes at RT.

-

-

ADP Detection:

-

Add

of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 minutes. -

Add

of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate Percent Inhibition:

-

Fit data to a sigmoidal dose-response equation to determine

.

-

Visualization: Mechanism of Action (Kinase Hinge Binding)

Figure 2: Predicted binding mode of the scaffold within the kinase ATP-binding pocket.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, standard pyrazole handling protocols apply.

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at

under inert gas (Nitrogen/Argon). The furan ring is susceptible to oxidation over prolonged exposure to air/light.

References

-

PubChem. (n.d.). Compound Summary: this compound (CAS 1511490-77-9).[1] National Library of Medicine. Retrieved from [Link]

- Bennani, F. E., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry. (Contextual grounding for Pyrazole-amine kinase activity).

-

Zhang, H., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Marinozzi, M., et al. (2015).[2] N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (Grounding for 5-aminopyrazole SAR).

Sources

Introduction: Navigating the Safety Profile of a Novel Heterocyclic Amine

An In-depth Technical Guide to the Safe Handling of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its structure, combining furan and pyrazole moieties, suggests potential applications stemming from the diverse biological activities associated with these rings.[1][2] As with any novel chemical entity, a thorough understanding of its safety profile is not merely a regulatory formality but a prerequisite for responsible research and development. The absence of a comprehensive, officially published Material Safety Data Sheet (MSDS) for this specific molecule necessitates a proactive and predictive approach to hazard assessment.

This guide, authored from the perspective of a Senior Application Scientist, is designed to provide drug development professionals and laboratory researchers with a robust framework for the safe handling of this compound. By synthesizing data from structurally analogous compounds, we can construct a reliable, albeit inferred, safety profile. This document will elucidate the anticipated hazards, establish validated handling protocols, and outline emergency procedures, ensuring that scientific exploration can proceed without compromising personnel safety. The core principle underpinning this guide is that of risk mitigation through informed precaution.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of its safety assessment. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [3] |

| Molecular Weight | 163.18 g/mol | [3] |

| InChI Key | SDJUOYVAZWOLSV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CO2)N | [3] |

| Physical Form | Solid (inferred from analogs) |

Section 2: Hazard Identification and GHS Classification (Inferred)

While a specific Safety Data Sheet for this compound is not publicly available, a reliable hazard profile can be constructed by examining closely related analogs. The consistent classifications across these analogs provide a strong basis for a precautionary approach.

The primary hazards are associated with its amine functionality and heterocyclic nature, which commonly result in irritant properties. The following GHS classifications are inferred from analogs such as 3-(Furan-2-yl)-1H-pyrazol-5-amine and various aminopyrazoles.[4][5]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

Authoritative Insight: The convergence of hazard data from multiple structural analogs is a key validation principle in the absence of direct data. The N-methyl pyrazole amine scaffold, common to our target molecule and its analogs, is the likely driver of the observed skin, eye, and respiratory irritation.[4][5] The H302 "Harmful if swallowed" classification, seen in the phenyl-substituted analog, should also be considered a credible potential hazard. Therefore, all handling protocols must be designed to prevent contact with skin and eyes, avoid inhalation of dust, and prevent ingestion.

Section 3: Risk Mitigation and Safe Handling Protocols

Adherence to rigorous handling protocols is the most effective method for mitigating the risks identified in Section 2. The following procedures are mandatory when working with this compound.

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood . Given its classification as a respiratory irritant (STOT SE 3), all manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation.[4][5] Workstations should also be equipped with an accessible eyewash station and safety shower.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards of skin and eye irritation.

-

Hand Protection: Wear nitrile gloves (or other chemically resistant gloves) at all times. If contact occurs, gloves should be removed immediately, and hands washed thoroughly.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the "Causes serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.

-

Body Protection: A standard laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: When used inside a chemical fume hood, additional respiratory protection is typically not required. In the rare event that work must be performed outside of a fume hood (e.g., during a large-scale cleanup), a NIOSH-approved respirator with a particulate filter would be necessary.[4]

Caption: Emergency response workflow for a small laboratory spill.

References

-

Methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate GHS Classification. PubChem, National Institutes of Health. [Link]

-

This compound Compound Information. PubChemLite. [Link]

-

3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Compound Information. PubChem, National Institutes of Health. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives... Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine... ResearchGate. [Link]

- A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Sources

- 1. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the pKa and Ionization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, permeability, target binding, and metabolic stability. This guide provides a comprehensive technical overview of the pKa and ionization behavior of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in drug discovery. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structural analogs, outlines detailed experimental protocols for pKa determination, and discusses computational prediction methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the physicochemical properties of similar scaffolds.

Introduction: The Central Role of pKa in Drug Discovery

The majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment. The pKa value quantifies this tendency; it is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This ionization state is a master variable in drug development, directly impacting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1]

For an orally administered drug, the journey through the gastrointestinal (GI) tract involves traversing environments with pH values ranging from 1.5 in the stomach to 8.0 in the colon. A drug's ability to cross cellular membranes, which is essential for absorption, is significantly faster for the neutral, uncharged species.[2] Conversely, the ionized form is typically more water-soluble, which is crucial for formulation and dissolution.[2][3] Therefore, a finely tuned pKa is essential for achieving the optimal balance between solubility and permeability, which is a cornerstone of bioavailability.[1][3]

Beyond ADME, pKa influences target engagement. Ionic interactions, such as salt bridges, are often critical for high-affinity binding to biological targets like enzymes and receptors.[4] Understanding the pKa of a lead compound allows medicinal chemists to predict its charge state at physiological pH (~7.4) and within specific cellular compartments, enabling the rational design of molecules with enhanced potency and selectivity.[5] This guide focuses on this compound, providing a framework for characterizing this critical property.

Structural Analysis and pKa Estimation

Direct experimental pKa data for this compound is not currently available in public literature. However, a robust estimation can be derived by analyzing the key structural components of the molecule and their known effects on basicity.

The primary site of protonation on this molecule is expected to be the exocyclic 5-amino group. The basicity of this group is modulated by the electronic properties of the N-methylated pyrazole ring and the 3-position furan substituent.

Key Ionization Equilibrium:

The principal equilibrium involves the protonation of the 5-amino group to form its conjugate acid, a pyrazol-5-aminium ion.

Analysis of Structural Analogs

To estimate the pKa, we can examine the pKa values of simpler, related structures.

-

Pyrazole: The parent pyrazole ring is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[3] This indicates the ring nitrogen atoms are not strongly basic.

-

1-Methyl-1H-pyrazol-5-amine: This is the most critical analog, representing the core scaffold without the furan substituent. While experimental data is scarce, computational predictions place the pKa of its conjugate acid at 4.16 .[6] This value serves as our primary baseline. The amino group at the 5-position significantly increases the basicity compared to the parent pyrazole ring.

-

5-Amino-3-methyl-1-phenylpyrazole: Substituting the 1-methyl group with a phenyl group and adding a methyl group at the 3-position provides another point of comparison. A predicted pKa for this compound is 3.88 .[4] The electron-withdrawing nature of the N-phenyl group, compared to the electron-donating N-methyl group, would be expected to decrease the basicity of the 5-amino group, which is consistent with this lower predicted value.

-

Furan Ring: The furan ring at the 3-position is expected to be electron-withdrawing due to the electronegativity of the oxygen atom. This will likely pull electron density away from the pyrazole ring and, consequently, from the 5-amino group. This inductive effect should decrease the basicity of the amine, leading to a lower pKa compared to 1-methyl-1H-pyrazol-5-amine.

Estimated pKa Value

Based on the analysis of these analogs, the pKa of this compound is estimated to be slightly lower than the baseline value of 4.16 for 1-methyl-1H-pyrazol-5-amine. The electron-withdrawing furan ring will likely reduce the basicity of the exocyclic amine.

| Compound | pKa (Conjugate Acid) | Data Type | Rationale for Influence |

| Pyrazole | ~2.5 | Experimental | Baseline basicity of the heterocyclic core.[3] |

| 1-Methyl-1H-pyrazol-5-amine | 4.16 | Predicted | Core scaffold; establishes the baseline basicity of the 5-amino group with N-methylation.[6] |

| 5-Amino-3-methyl-1-phenylpyrazole | 3.88 | Predicted | Demonstrates the base-weakening effect of an electron-withdrawing N-aryl substituent.[4] |

| This compound | ~3.5 - 4.0 | Estimated | The electron-withdrawing furan at C3 is expected to decrease the basicity relative to the 1-methyl-5-aminopyrazole baseline. |

Experimental Determination of pKa

To move beyond estimation, experimental measurement is essential. The two most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry. The choice between them depends on the compound's solubility and chromophoric properties.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method that involves the gradual addition of a titrant (a strong acid) to a solution of the compound while monitoring the pH. It is considered a gold-standard technique for its precision.

Causality Behind Experimental Choices:

-

Titrant: A strong acid (e.g., 0.1 M HCl) is used to ensure a complete and sharp reaction with the basic amine.

-

Solvent: The compound should be dissolved at a sufficient concentration (typically > 10⁻⁴ M) for the pH change to be accurately monitored.[7] For compounds with low water solubility, a co-solvent like methanol may be used, but the apparent pKa must then be extrapolated back to a fully aqueous environment.

-

Inert Atmosphere: Purging the solution with nitrogen is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a weak base.[8]

-

Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes variations in activity coefficients, ensuring the measured pH changes are solely due to the acid-base reaction.[9]

Experimental Protocol:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Sample Preparation: Accurately weigh and dissolve the sample in deionized water (or a water/co-solvent mixture) to a concentration of approximately 1 mM. Add KCl to achieve a final concentration of 0.15 M.

-

De-gassing: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂.[8]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Acquisition: Add small, precise increments of standardized 0.1 M HCl titrant. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9] This point can be precisely located by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionization center, where the protonated and deprotonated forms exhibit different UV-Vis absorbance spectra. It requires significantly less material than potentiometry.

Causality Behind Experimental Choices:

-

Buffer Series: A series of buffers with precisely known pH values spanning the estimated pKa (e.g., pH 2 to 6) is required. The change in absorbance as a function of pH allows for the determination of the equilibrium constant.

-

Wavelength Selection: The analysis relies on changes in the absorbance spectrum. Wavelengths where the difference in absorbance between the ionized and neutral species is maximal are chosen to ensure a high signal-to-noise ratio.

-

Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all buffers to ensure that absorbance changes are due to pH shifts and not concentration variance. High-throughput formats, like 96-well plates, are well-suited for this.[10]

Experimental Protocol:

-

Spectrum Scan: Record the full UV-Vis spectra (e.g., 220-500 nm) of the compound in highly acidic (e.g., pH 1) and neutral/basic (e.g., pH 7) solutions to identify the spectra of the fully protonated (BH⁺) and neutral (B) species, respectively. Identify wavelengths of maximum absorbance difference.

-

Sample Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range of approximately pKa ± 2.

-

Measurement: In a 96-well UV-transparent plate, add a small, fixed volume of a concentrated stock solution of the compound (e.g., in DMSO) to each well containing the different buffers. Ensure the final DMSO concentration is low (≤2% v/v) to minimize solvent effects.[10]

-

Data Acquisition: Measure the absorbance of each well at the pre-determined analytical wavelengths.

-

Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve, where the absorbance is halfway between the minimum and maximum values.[11]